Lithium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate
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Overview
Description
Lithium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate: is an organolithium compound with the molecular formula C8H5F3LiNO2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under inert atmosphere conditions to prevent moisture and air from affecting the reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems may enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the pyridine ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the acetate group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized derivatives of the pyridine ring and acetate group.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of Lithium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate depends on its application. In catalytic reactions, it acts as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug candidates, potentially interacting with specific molecular targets and pathways .
Comparison with Similar Compounds
Lithium 2-(trifluoromethyl)benzoate: Similar in structure but with a benzoate group instead of a pyridine ring.
Lithium 2-(trifluoromethyl)phenylacetate: Similar but with a phenylacetate group.
Uniqueness: Lithium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is unique due to the presence of the pyridine ring, which can participate in various chemical reactions and interactions that are not possible with benzoate or phenylacetate derivatives. The trifluoromethyl group also imparts distinct electronic and steric properties, making this compound valuable in both synthetic and applied chemistry .
Properties
IUPAC Name |
lithium;2-[3-(trifluoromethyl)pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2.Li/c9-8(10,11)5-2-1-3-12-6(5)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKJAGIEMPYGSQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(N=C1)CC(=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3LiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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